FaX-IN-1

Catalog No.
S697448
CAS No.
503614-91-3
M.F
C27H28N4O5
M. Wt
488.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FaX-IN-1

CAS Number

503614-91-3

Product Name

FaX-IN-1

IUPAC Name

ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[5,4-c]pyridine-3-carboxylate

Molecular Formula

C27H28N4O5

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C27H28N4O5/c1-3-36-27(34)24-22-15-17-30(19-9-7-18(8-10-19)29-16-5-4-6-23(29)32)26(33)25(22)31(28-24)20-11-13-21(35-2)14-12-20/h7-14H,3-6,15-17H2,1-2H3

InChI Key

PULNLYVCJSOXKS-UHFFFAOYSA-N

SMILES

Array

Synonyms

Apixaban V; 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Ethyl Ester Ethyl 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyri

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC

A metabolite of Apixaban

PF-573228 is a potent, cell-permeable, and ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase critical to integrin-mediated signal transduction. It effectively blocks FAK autophosphorylation at the Tyr397 site, a key step in activating downstream pathways that regulate cell adhesion, migration, proliferation, and survival. With a biochemical IC50 of 4 nM, it serves as a standard research tool for investigating FAK-dependent processes in oncology and cell biology.

Direct substitution of PF-573228 with other common FAK inhibitors is not recommended, as seemingly minor differences in kinase selectivity profiles can produce divergent or even opposing biological outcomes. For example, while PF-573228 is highly selective for FAK, other tool compounds like PF-562271 and TAE226 also potently inhibit the related kinase Pyk2. This off-target activity can introduce confounding variables; in studies of endothelial barrier function, the high FAK selectivity of PF-573228 was protective, whereas the dual FAK/Pyk2 inhibitor PF-562271 appeared to augment barrier disruption. Such disparities make comparator choice critical for generating reproducible and clearly interpretable data.

High Selectivity for FAK Over Structurally Related Kinase Pyk2

PF-573228 demonstrates a high degree of selectivity for FAK over the closely related proline-rich tyrosine kinase 2 (Pyk2). In biochemical assays, its potency against FAK is 50- to 250-fold greater than its potency against Pyk2.

Evidence DimensionKinase Selectivity Ratio (FAK vs. Pyk2)
Target Compound Data50- to 250-fold selective for FAK
Comparator Or BaselinePyk2 kinase activity
Quantified Difference50x - 250x greater selectivity
ConditionsIn vitro biochemical kinase assays.

This high selectivity allows for the precise interrogation of FAK-specific pathways, minimizing confounding data that can arise from the simultaneous inhibition of Pyk2.

Demonstrated Cellular Target Engagement at Nanomolar Concentrations

PF-573228 effectively enters cells and inhibits the autophosphorylation of FAK at its key Tyr397 site, a direct measure of target engagement in a cellular context. The IC50 for inhibition of FAK phosphorylation was measured to be between 30 nM and 100 nM in multiple cancer cell lines, including FG, SKOV-3, and PC3.

Evidence DimensionIC50 for Cellular p-FAK (Y397) Inhibition
Target Compound Data30 - 100 nM
Comparator Or BaselineUntreated control cells
Quantified DifferenceEffective inhibition at nanomolar concentrations
ConditionsWhole-cell lysates from various human cancer cell lines (FG, SKOV-3, PC3).

This confirms the compound is not only biochemically potent but also cell-permeable and active in situ, providing a clear concentration range for effective use in cell-based experiments.

Differential Preservation of Endothelial Barrier Function vs. Dual FAK/Pyk2 Inhibitors

In a functional assay measuring endothelial barrier integrity, the high FAK selectivity of PF-573228 proved critical. Pretreatment with PF-573228 significantly attenuated thrombin-induced barrier disruption, limiting the reduction in transendothelial resistance (TER) to only 40% of that seen with thrombin alone. In stark contrast, the dual FAK/Pyk2 inhibitor PF-562271 did not protect the barrier and appeared to augment the thrombin-induced disruption.

Evidence DimensionThrombin-Induced Reduction in Transendothelial Resistance (TER)
Target Compound DataAttenuated thrombin effect (TER reduction was ~40% of control)
Comparator Or BaselinePF-562271 (dual FAK/Pyk2 inhibitor) augmented the thrombin effect.
Quantified DifferenceProtective effect with PF-573228 vs. a detrimental effect with PF-562271.
ConditionsHuman pulmonary artery endothelial cells pretreated with inhibitors, followed by thrombin stimulation.

For research in vascular biology or inflammation, choosing PF-573228 is critical to avoid obtaining misleading data or opposing biological effects caused by off-target Pyk2 inhibition.

Isolating FAK-Specific Contributions to Cell Migration and Invasion

When the research goal is to specifically dissect the role of FAK in cell motility, invasion, or adhesion turnover, the high selectivity of PF-573228 over Pyk2 is essential for generating unambiguous results.

Investigating Endothelial Barrier Regulation in Inflammation Models

Based on direct comparative evidence, PF-573228 is the appropriate tool for studying the role of FAK in maintaining or restoring endothelial barrier function, as less selective inhibitors may produce confounding or opposite effects.

Preclinical Studies to Sensitize Chemo-Resistant Cancer Cells

PF-573228 can be used to probe FAK's role in therapeutic resistance. It has been shown to significantly sensitize pancreatic cancer cells to DR5 agonist-induced apoptosis, suggesting its utility in combination screening workflows.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Exact Mass

488.20597001 Da

Monoisotopic Mass

488.20597001 Da

Heavy Atom Count

36

Appearance

Solid powder

UNII

Q9LMP4ZJ6N

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

503614-91-3

Wikipedia

1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

Dates

Last modified: 08-15-2023

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